
1-Chloro-2,4,5-triphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,4,5-triphenylbenzene is an organic compound that belongs to the class of chlorobenzenes It is characterized by a benzene ring substituted with a chlorine atom and three phenyl groups at the 2, 4, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4,5-triphenylbenzene can be synthesized through a multi-step process involving Friedel-Crafts acylation and subsequent reactions. One common method involves the acylation of benzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the chlorine atom and additional phenyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts reactions followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,4,5-triphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include substituted benzenes with various functional groups.
Oxidation and Reduction: Products include quinones and hydroquinones, respectively.
Aplicaciones Científicas De Investigación
1-Chloro-2,4,5-triphenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-2,4,5-triphenylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
- 1-Chloro-2,4,6-triphenylbenzene
- 1-Chloro-3,4,5-triphenylbenzene
- 1-Bromo-2,4,5-triphenylbenzene
Comparison: 1-Chloro-2,4,5-triphenylbenzene is unique due to the specific positioning of the chlorine atom and phenyl groups, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Propiedades
Fórmula molecular |
C24H17Cl |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
1-chloro-2,4,5-triphenylbenzene |
InChI |
InChI=1S/C24H17Cl/c25-24-17-22(19-12-6-2-7-13-19)21(18-10-4-1-5-11-18)16-23(24)20-14-8-3-9-15-20/h1-17H |
Clave InChI |
NGZDLHDTABVXSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


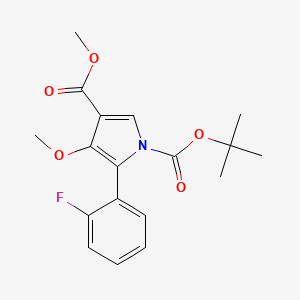

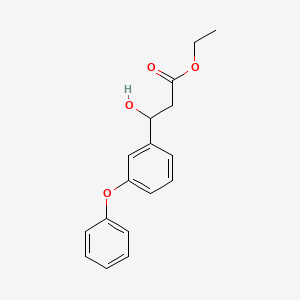
![2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole-4-carboxylic Acid](/img/structure/B13690385.png)
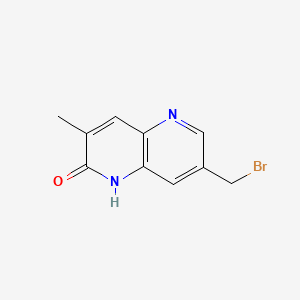

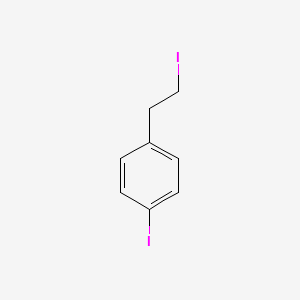


![6-Bromofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B13690443.png)
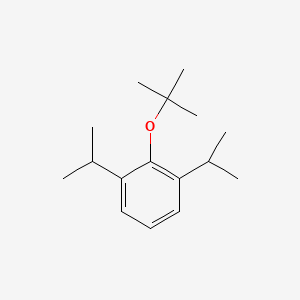
![1-(2-Chloro-6,7-dihydro-5H-thiazolo[4,5-F]indol-5-YL)-2,2,2-trifluoroethanone](/img/structure/B13690465.png)

![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)
